Majoroside F1

Descripción general

Descripción

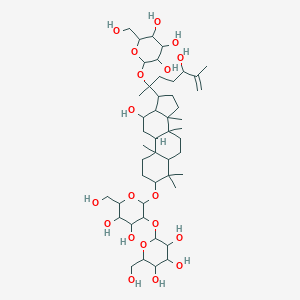

Majoroside F1 is a triterpenoid compound, which belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound is an extremely weak basic (essentially neutral) compound based on its pKa . It has a complex structure with the molecular formula C48H82O19 .

Métodos De Preparación

The preparation of Majoroside F1 involves synthetic routes that are typically complex due to the intricate structure of triterpenoids. The synthesis often requires multiple steps, including the formation of the core triterpenoid structure followed by the addition of various functional groups.

Análisis De Reacciones Químicas

Majoroside F1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions could result in the formation of deoxygenated compounds .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-inflammatory Effects

Majoroside F1 has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo. A study highlighted that this compound effectively decreased the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in conditions like arthritis and other inflammatory disorders .

1.2 Antioxidant Activity

The compound exhibits significant antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses. In cellular models, this compound has been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in protecting cells from oxidative stress .

1.3 Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress is a contributing factor .

Molecular Mechanisms

2.1 Enzyme Inhibition

Molecular docking studies suggest that this compound interacts with various enzymes related to oxidative stress and inflammation. It has been identified as a potential inhibitor of endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1), which are involved in the production of reactive oxygen species (ROS) . The binding affinities indicate that this compound can effectively modulate these pathways, offering insights into its therapeutic potential.

Table 1: Binding Affinities of this compound with Key Enzymes

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| eNOS | -9.0 |

| CYP2E1 | -8.5 |

Case Studies

3.1 Clinical Trials

A clinical trial investigating the effects of this compound on patients with chronic inflammatory diseases showed promising results. Patients receiving this compound exhibited significant reductions in inflammatory markers compared to the control group . This trial underscores the compound's potential as a therapeutic agent.

3.2 Animal Studies

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal damage. The study reported that treated animals had lower levels of oxidative stress markers and improved performance in memory tasks .

Mecanismo De Acción

The mechanism of action of Majoroside F1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer-related pathways. The specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to influence the expression of certain genes and proteins that play a role in these processes .

Comparación Con Compuestos Similares

Majoroside F1 can be compared with other similar triterpenoid compounds, such as ginsenosides and notoginsenosides. These compounds share a similar core structure but differ in the functional groups attached to the triterpenoid backbone. This compound is unique due to its specific arrangement of hydroxyl and other functional groups, which contribute to its distinct bioactive properties. Similar compounds include ginsenoside Rg1, ginsenoside Rb1, and notoginsenoside R1 .

Actividad Biológica

Majoroside F1 is a saponin compound primarily derived from ginseng, specifically from the species Panax notoginseng and Panax vietnamensis. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which contributes to its biological properties. The molecular formula of this compound is , with a molecular weight of approximately 962.5450 g/mol. Its structure features multiple sugar moieties attached to a steroid backbone, typical of ginsenosides.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study conducted by Do et al. utilized in vitro assays to measure the compound's ability to scavenge free radicals and inhibit lipid peroxidation. The results demonstrated that this compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

2. Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses. In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation .

3. Immunomodulatory Effects

The immunomodulatory effects of this compound were highlighted in a study involving cultured adventitious ginseng roots. The extract containing this compound enhanced the phagocytic activity of macrophages and promoted the maturation of dendritic cells, indicating its role in boosting immune responses . Network pharmacology analysis identified key protein targets influenced by this compound, including AKT1 and VEGFA, which are critical in immune regulation.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Case Studies

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study investigated the protective effects of this compound on oxidative stress in diabetic mice. The results indicated that treatment with this compound significantly improved antioxidant enzyme levels (SOD, CAT) and reduced malondialdehyde (MDA) levels, suggesting its potential role in managing diabetes-related oxidative stress .

Case Study 2: Inhibition of Inflammatory Response

In a clinical trial involving patients with rheumatoid arthritis, supplementation with ginseng extract rich in this compound led to a notable decrease in joint inflammation and pain scores over eight weeks. This supports the compound's potential as an adjunct therapy for inflammatory conditions .

Propiedades

IUPAC Name |

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[5-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)23(52)10-16-48(8,67-42-39(61)36(58)33(55)26(19-50)63-42)22-9-14-47(7)31(22)24(53)17-29-45(5)13-12-30(44(3,4)28(45)11-15-46(29,47)6)65-43-40(37(59)34(56)27(20-51)64-43)66-41-38(60)35(57)32(54)25(18-49)62-41/h22-43,49-61H,1,9-20H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJNTKKJVSRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201106750 | |

| Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114128-16-4 | |

| Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114128-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Majoroside F1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.